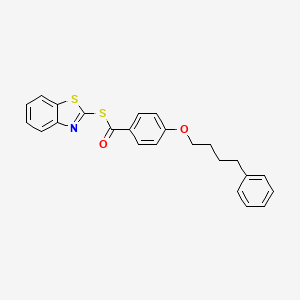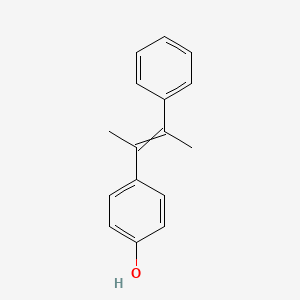![molecular formula C14H14O2S B12618306 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one CAS No. 941270-52-6](/img/structure/B12618306.png)
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group, a phenylsulfanyl group, and an ethanone group. Furan derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to modulation of biological pathways. For example, its phenylsulfanyl group may interact with thiol-containing enzymes, affecting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar reactivity but lacking the phenylsulfanyl and ethanone groups.
5-Phenylsulfanylfuran: Contains the phenylsulfanyl group but lacks the methyl and ethanone substitutions.
3-Acetylfuran: Features the ethanone group but lacks the phenylsulfanyl and methyl groups.
Uniqueness
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfanyl group enhances its potential for biological activity, while the ethanone group provides a reactive site for further chemical modifications .
Properties
CAS No. |
941270-52-6 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-[2-methyl-5-(phenylsulfanylmethyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C14H14O2S/c1-10(15)14-8-12(16-11(14)2)9-17-13-6-4-3-5-7-13/h3-8H,9H2,1-2H3 |
InChI Key |
UVHHWKDZAOZVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CSC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B12618225.png)
![3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12618233.png)
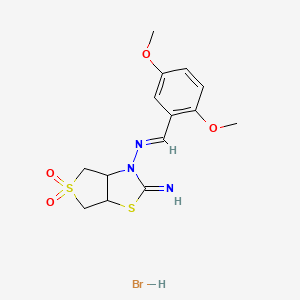
![N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12618246.png)
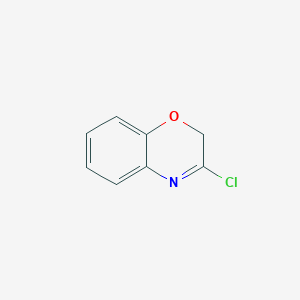

![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)

![3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL](/img/structure/B12618282.png)

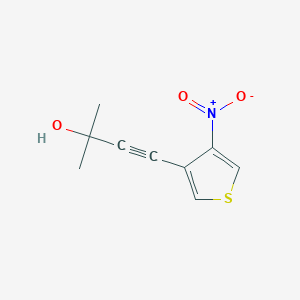
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)
